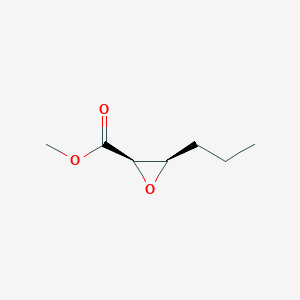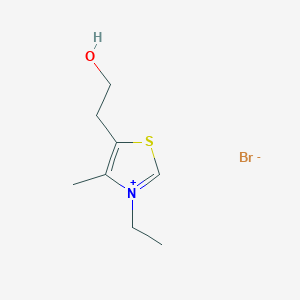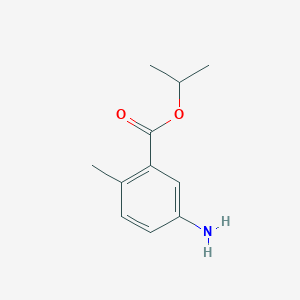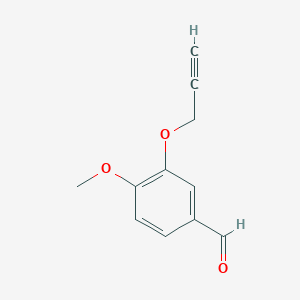
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde
描述
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a methoxy group, a propynyloxy group, and an aldehyde group attached to a benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Reaction Mechanism: The propargyl alcohol undergoes a nucleophilic substitution reaction with 4-methoxybenzaldehyde, facilitated by the base, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
化学反应分析
Types of Reactions
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and propynyloxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-Methoxy-3-(2-propynyloxy)benzoic acid.
Reduction: 4-Methoxy-3-(2-propynyloxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is primarily used in scientific research, particularly in the field of proteomics . It is utilized as a reagent in various chemical reactions to study protein interactions and modifications. Additionally, it may be used in the synthesis of more complex organic molecules for research purposes.
作用机制
The mechanism of action of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is largely dependent on the specific reactions it undergoes. For example:
Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of electrons.
Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms.
Substitution: The methoxy and propynyloxy groups can be replaced by other functional groups through nucleophilic substitution.
相似化合物的比较
Similar Compounds
4-Methoxybenzaldehyde: Lacks the propynyloxy group, making it less versatile in certain chemical reactions.
3-(2-Propynyloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-3-(2-propynyloxy)benzoic acid: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is unique due to the presence of both methoxy and propynyloxy groups, which provide it with a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules.
属性
IUPAC Name |
4-methoxy-3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUMRVGOIQZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376893 | |
| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145654-01-9 | |
| Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B141077.png)

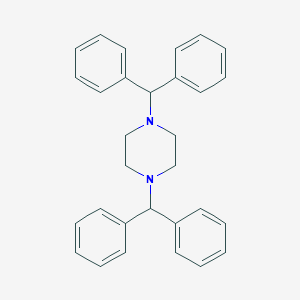
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
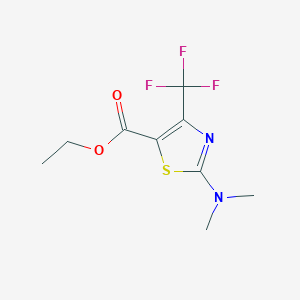
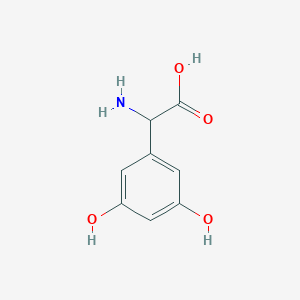
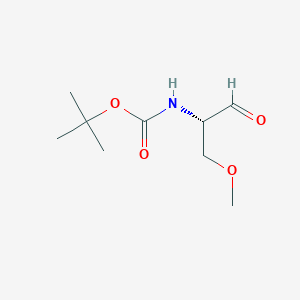
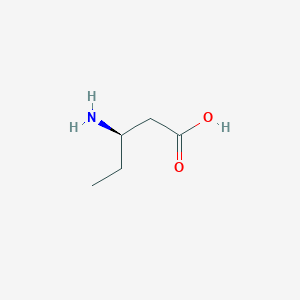
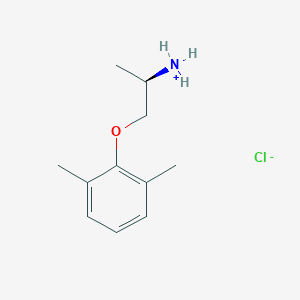
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
